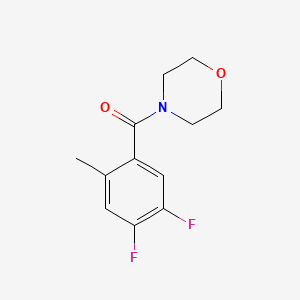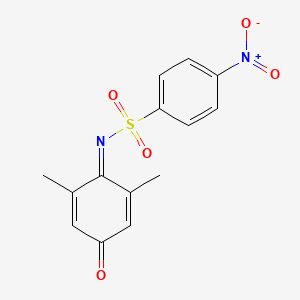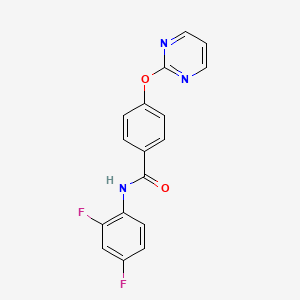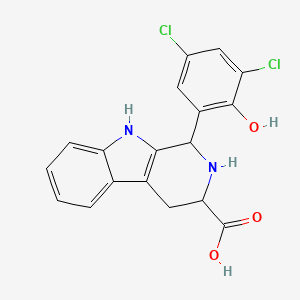
1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of beta-carboline derivatives, including 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acids, often involves Pictet-Spengler condensation as a key step. The process can yield various derivatives based on the starting materials and conditions. For example, Iterbeke et al. (1998) and (2004) discussed the preparation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, encountering side products such as N-hydroxymethyl derivatives and dimers, indicating the complexity of the synthesis pathways and the necessity for optimized conditions to achieve desired products (Iterbeke, Laus, Verheyden, & Tourwé, 1998); (Iterbeke, Laus, Verheyden, & Tourwé, 2004).
Molecular Structure Analysis
Beta-carbolines like 1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid feature a tricyclic ring structure that imparts them with unique chemical properties. The presence of substituents like chloro and hydroxy groups significantly influences their reactivity and interaction with biological systems. Studies such as those by Cain et al. (1982) have investigated the binding affinity of beta-carbolines to benzodiazepine receptors, highlighting the role of molecular structure in their biological activity (Cain, Weber, Guzman, Cook, Barker, Rice, Crawley, Paul, & Skolnick, 1982).
Applications De Recherche Scientifique
Hepatoprotective Agents
- Tetrahydro-β-carboline derivatives have been synthesized and tested for hepatoprotective activity. These compounds, including positional isomers of 1,2,3,4-tetrahydro-2-methylthiothiocarbonyl-beta-carboline-3- carboxylic acid and its alkylated derivatives, showed potent activity against carbon tetrachloride (CCl4) -induced liver damage in mice (Saiga et al., 1987).
Neurochemical and Pharmacological Actions
- Tetrahydro-beta-carbolines, including derivatives of the compound , have been evaluated for their ability to bind to benzodiazepine receptors in the brain. The study indicated that fully aromatic beta-carbolines were more potent than their tetrahydro derivatives, with certain substituents at the 3-position enhancing in vitro potency (Cain et al., 1982).
Bacterial Metabolism of Chlorinated Compounds
- Research on the metabolism of polychlorinated biphenyls by bacterial strains highlights the metabolic pathways involving chlorinated derivatives, including compounds structurally related to 1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (Furukawa et al., 1979).
Presence in Foods and Drinks
- Various tetrahydro-beta-carboline-3-carboxylic acids have been identified in commercial foods and drinks. Compounds including 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid and 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid were found in products like soy sauce, wine, beer, and toasted bread (Herraiz & Sánchez, 1997).
Ion Transport through Liquid Membrane
- Polyether carboxylic acids, including those with aromatic rings and tetrahydrofuran ring structures, were synthesized and employed as carriers for active and competitive transport of alkali metal ions through liquid membranes (Yamaguchi et al., 1988).
Histochemical Applications
- In histochemistry, the acid-catalyzed formaldehyde condensation reaction was found to be catalyzed by hydrochloric acid, forming fluorophores with compounds including tetrahydro-β-carbolines, suggesting its application in specific histochemical staining methods (Björklund & Stenevi, 1970).
Antioxidant Properties in Foods
- Tetrahydro-beta-carboline alkaloids found in fruits and fruit juices, including tetrahydro-beta-carboline-3-carboxylic acid derivatives, have been shown to act as antioxidants and free radical scavengers. These properties suggest their potential health benefits when consumed in food products (Herraiz & Galisteo, 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-8-5-11(17(23)12(20)6-8)16-15-10(7-14(22-16)18(24)25)9-3-1-2-4-13(9)21-15/h1-6,14,16,21-23H,7H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQJKFSWUKPUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C(=CC(=C4)Cl)Cl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)
![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)
![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)
![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)
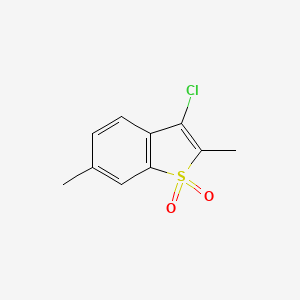
![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)
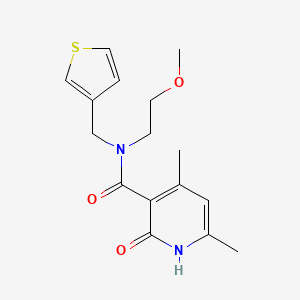
![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)
![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)
![(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5506081.png)
![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)
